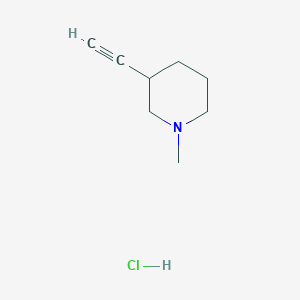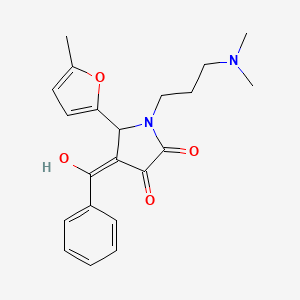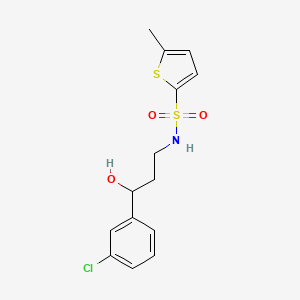
(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid
Overview
Description
“(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic Acid” is a chemical compound with the molecular formula C5 H6 O4 and a molecular weight of 130.10 . It is also known by other names such as 1,2-cis-Cyclopropanedicarboxylic Acid, NSC 167091, and cis-1,2-Cyclopropanedicarboxy .
Molecular Structure Analysis
The molecular structure of “(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid” is characterized by a cyclopropane ring with two carboxylic acid groups attached . The specific (1R,2S)-rel configuration refers to the spatial arrangement of these groups around the cyclopropane ring .Physical And Chemical Properties Analysis
“(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid” has a number of physicochemical properties. It has a high GI absorption and is very soluble in water . Its Log Po/w values, which indicate its lipophilicity, range from -0.58 to 0.4 . It has a molar refractivity of 27.58 and a topological polar surface area (TPSA) of 74.6 Ų .Scientific Research Applications
Environmental Exposure and Biomonitoring
- Environmental Exposure to Plasticizers : A study by Silva et al. (2013) focused on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), in U.S. adults. The research highlighted the use of DINCH as a replacement for phthalates and its metabolites as potential biomarkers for DINCH exposure assessment at environmental exposure levels (Silva et al., 2013).
Biochemical and Health Impact Studies
- Identification in Human Adipose Tissue and Serum : Śledziński et al. (2013) identified cyclopropane fatty acids in human adipose tissue and serum, indicating their presence in humans and suggesting potential health impacts. This research contributes to understanding the biochemical pathways and health implications of cyclopropane fatty acids in humans (Śledziński et al., 2013).
Therapeutic and Pharmacological Investigations
- Anxiolytic Properties of Cyclopropane Compounds : Trullás et al. (1989) investigated the anxiolytic properties of 1-aminocyclopropanecarboxylic acid, demonstrating its potential as a new class of anxiolytic agents. This research provides insight into the therapeutic applications of cyclopropane derivatives in treating anxiety (Trullás et al., 1989).
Environmental Health and Safety
- Exposure to Organophosphorus and Pyrethroid Pesticides : Babina et al. (2012) conducted a study on the environmental exposure to organophosphorus and pyrethroid compounds, including cyclopropane-1-carboxylic acid derivatives, among South Australian preschool children. This study emphasizes the importance of monitoring and assessing environmental exposures to ensure public health and safety (Babina et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(1S,2R)-cyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-WSOKHJQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid | |
CAS RN |
696-74-2 | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,2-Cyclopropanedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9BLV8Q63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B2646086.png)


![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2646090.png)


![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2646093.png)




![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2646106.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2646108.png)
